molecular formula C21H18N4O3S B2719048 N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-89-6

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2719048
CAS No.: 941948-89-6
M. Wt: 406.46
InChI Key: JSKNQMSVPYNTKP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941948-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, particularly its cytotoxic effects against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of 406.5 g/mol. The structure features a thiazolo-pyridazine moiety which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets.

PropertyValue
CAS Number941948-89-6
Molecular FormulaC21H18N4O3S
Molecular Weight406.5 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized via cyclocondensation reactions, which are common in the development of thiazole derivatives.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of various thiazolo[4,5-d]pyridazine derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.

Key Findings:

  • Cytotoxicity Against MCF-7 and HeLa Cells :
    • The compound demonstrated significant cytotoxicity with IC50 values comparable to known anticancer agents.
    • For instance, derivatives containing similar structural motifs have shown IC50 values ranging from 10 to 30 μM against these cell lines .
  • Mechanism of Action :
    • The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
    • Compounds with enhanced lipophilicity often exhibit better membrane permeability, facilitating their action on intracellular targets.

Comparative Analysis

A comparative analysis of related compounds shows that modifications in the phenyl ring and thiazole structure can significantly influence biological activity.

Compound NameIC50 (μM)Cell LineNotes
Compound A29HeLaContains phthalimide moiety
Compound B14.34MCF-7High cytotoxicity; electron-withdrawing substituents enhance activity
N-(3-Methoxyphenyl)-2-(...)TBDTBDUnder investigation; expected to show similar or improved activity

Case Studies

Several studies have documented the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives:

  • Study on Thiazolopyridazines : This research highlighted compounds with IC50 values ranging from 6.90 to 51.46 μM against various cancer cell lines, indicating a promising avenue for further development .
  • Antifungal Activity : Some derivatives have also shown antifungal properties against Candida species, suggesting a broader spectrum of biological activity beyond anticancer effects .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-7-4-3-5-8-14)24-25(21(19)27)12-17(26)23-15-9-6-10-16(11-15)28-2/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKNQMSVPYNTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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